3,5-dibromo-N-[4-(5,7-dibromo-6-{[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)carbonyl]amino}-1H-benzimidazol-2-yl)phenyl]-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3,5-DIBROMO-N-(4-{5,7-DIBROMO-6-[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZOYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZAMIDE is a complex organic molecule characterized by multiple bromine atoms and benzimidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate benzimidazole derivatives. The key steps include:
Formation of Benzimidazole Core: This is achieved by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Schiff Base Formation: The final step involves the condensation of the benzimidazole derivative with aldehydes to form the Schiff base structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and Schiff base moieties.
Reduction: Reduction reactions can target the imine groups, converting them to amines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate.
Biology
In biological research, the compound’s ability to interact with various biomolecules makes it a potential candidate for studying enzyme inhibition and protein binding.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: It can bind to proteins and enzymes, altering their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 5,7-Dibromo-1H-benzimidazole
- N-(4-{[(E)-1-(2-Hydroxyphenyl)methylidene]amino}benzoyl)-4-aminobenzamide
Uniqueness
The uniqueness of 3,5-DIBROMO-N-(4-{5,7-DIBROMO-6-[(4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZOYL)AMINO]-1H-1,3-BENZIMIDAZOL-2-YL}PHENYL)-4-{[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}BENZAMIDE lies in its complex structure, which combines multiple bromine atoms and benzimidazole rings, providing a unique set of chemical and biological properties.
Properties
Molecular Formula |
C41H26Br4N6O4 |
---|---|
Molecular Weight |
986.3 g/mol |
IUPAC Name |
3,5-dibromo-N-[4-[5,7-dibromo-6-[[4-[(2-hydroxyphenyl)methylideneamino]benzoyl]amino]-1H-benzimidazol-2-yl]phenyl]-4-[(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C41H26Br4N6O4/c42-29-17-26(18-30(43)36(29)47-21-25-6-2-4-8-34(25)53)41(55)48-28-15-9-22(10-16-28)39-49-32-19-31(44)37(35(45)38(32)50-39)51-40(54)23-11-13-27(14-12-23)46-20-24-5-1-3-7-33(24)52/h1-21,52-53H,(H,48,55)(H,49,50)(H,51,54) |
InChI Key |
DTHWOBSFBIKWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NC3=C(C=C4C(=C3Br)NC(=N4)C5=CC=C(C=C5)NC(=O)C6=CC(=C(C(=C6)Br)N=CC7=CC=CC=C7O)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.